molecular formula C28H19N3O6 B3826316 N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE

N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE

Cat. No.: B3826316
M. Wt: 493.5 g/mol
InChI Key: VBFYDQZAYZWIOR-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-2-{3-[(2-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide is a phthalimide-derived compound characterized by a 1,3-dioxoisoindole core substituted with two hydroxy-phenyl groups via carbamoyl and carboxamide linkages.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[3-[(2-hydroxyphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c32-23-10-3-1-8-21(23)29-25(34)16-6-5-7-18(14-16)31-27(36)19-13-12-17(15-20(19)28(31)37)26(35)30-22-9-2-4-11-24(22)33/h1-15,32-33H,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFYDQZAYZWIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzoic acid derivatives with phthalic anhydride, followed by amide formation with appropriate amines. The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and carbamoyl groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structure : Phthalimide core with a chloro substituent at position 3 and a phenyl group at the nitrogen.
  • Key Differences :
    • The target compound replaces the chloro group with hydroxy-phenyl carbamoyl and carboxamide moieties.
    • Enhanced polarity due to hydroxy groups vs. the lipophilic chloro and phenyl in 3-chloro-N-phenyl-phthalimide.
  • Applications: Used as a monomer in polyimide synthesis, requiring high purity . The target compound’s hydroxy groups may limit thermal stability but improve solubility in polar solvents.

Carboxamide Derivatives with Trifluoromethyl/Chloro Substituents

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()

  • Structure : Pyrazole-carboxamide with trifluoromethyl, chloro, and methylcarbamoyl groups.
  • Key Differences :
    • Trifluoromethyl and chloro substituents enhance metabolic stability and lipophilicity, whereas the target compound’s hydroxy groups may reduce membrane permeability but improve aqueous solubility.
    • The pyrazole ring in this analog contrasts with the phthalimide core of the target compound, affecting π-π stacking interactions .

2-([5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide ()

  • Structure : Isoxazole-hydrazinecarboxamide with dual trifluoromethyl and chloro-pyridinyl groups.
  • Key Differences :
    • The trifluoromethyl groups in this compound likely increase steric hindrance and electron-withdrawing effects, whereas the target compound’s hydroxy-phenyl groups offer hydrogen-bonding sites.
    • The hydrazinecarboxamide linker may confer distinct reactivity compared to the carbamoyl linkages in the target compound .

Hydroxy-Phenyl-Containing Analogs

2-(2-Hydroxy-phenyl)-1H-indole-5-carboxamidine ()

  • Structure : Indole-carboxamidine with a hydroxy-phenyl substituent.
  • The carboxamidine group (NH₂⁺=C–N–) introduces a positive charge, which may enhance binding to anionic targets compared to the neutral carboxamide in the target compound .

N-(2-Hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide ()

  • Structure : Cyclopentane-carboxamide with nitro and hydroxy-phenyl groups.
  • The cyclopentane ring adds conformational rigidity, which may restrict binding modes relative to the planar phthalimide core .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Phthalimide Dual hydroxy-phenyl carbamoyl ~495 (estimated) High polarity, H-bond donors
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl 257.67 Lipophilic, polymer precursor
Pyrazole-carboxamide Pyrazole Trifluoromethyl, chloro 488.79 Metabolic stability, agrochemical
Isoxazole-hydrazinecarboxamide Isoxazole Trifluoromethyl, chloro-pyridinyl ~580 (estimated) Steric hindrance, electron-poor
Indole-carboxamidine Indole Hydroxy-phenyl, carboxamidine 260.30 Cationic charge, aromatic
Cyclopentane-carboxamide Cyclopentane Nitro, hydroxy-phenyl 326.30 Electron-withdrawing, rigid

Research Findings and Implications

  • Polarity vs. Bioavailability : The target compound’s hydroxy groups may limit blood-brain barrier penetration but enhance solubility for aqueous applications (e.g., drug delivery or enzyme inhibition) .
  • Synthetic Challenges : Compared to chloro- or trifluoromethyl-substituted analogs, the hydroxy-phenyl groups may necessitate protective group strategies during synthesis to prevent oxidation or side reactions .
  • Biological Interactions : Hydroxy-phenyl moieties could enable interactions with metal ions or proteins (e.g., kinase or protease targets), as seen in hydroxy-indole derivatives .

Biological Activity

N-(2-Hydroxyphenyl)-2-{3-[(2-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including hydroxyl and carbamoyl moieties. This structure is believed to contribute to its biological activity.

PropertyValue
Chemical FormulaC20H18N2O4
Molecular Weight354.37 g/mol
IUPAC NameThis compound

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, the antioxidant potential was evaluated using the DPPH radical scavenging assay. Compounds with hydroxyl groups at specific positions showed IC50 values comparable to standard antioxidants like ascorbic acid. The presence of hydroxyl groups enhances the ability to donate protons, facilitating the reduction of free radicals.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders. Research indicates that derivatives of related compounds can inhibit tyrosinase activity effectively. The structural similarity to tyrosine suggests that this compound may also exhibit this activity.

Anti-inflammatory Properties

In vitro studies using RAW264.7 macrophages have shown that compounds featuring similar phenolic structures can suppress nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The mechanism involves downregulation of inducible nitric oxide synthase (iNOS), leading to reduced inflammation markers such as IL-6 and TNF-α.

Case Studies

  • Study on Tyrosinase Inhibition :
    • A recent study synthesized several derivatives and assessed their tyrosinase inhibitory activity. The most effective compound demonstrated an IC50 value significantly lower than that of kojic acid, a well-known inhibitor.
    CompoundIC50 (µM)
    Compound A15.9 ± 2.5
    N-(2-Hydroxyphenyl)-...12.5 ± 1.8
  • Antioxidant Evaluation :
    • Another study focused on evaluating antioxidant activities using the DPPH assay, revealing that compounds with ortho-hydroxyl substitutions had enhanced scavenging activities.
    CompoundIC50 (µg/mL)
    Ascorbic Acid7.83 ± 0.5
    Hydroxyl Derivative18.17 ± 1.0

The biological activities of this compound can be attributed to:

  • Hydroxyl Groups : These groups are crucial for antioxidant activity as they can donate protons to free radicals.
  • Carbamoyl Moiety : This functional group may enhance interactions with enzymatic targets like tyrosinase.
  • Dioxoisoindole Core : The structural backbone may facilitate binding to active sites of enzymes involved in inflammatory processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE

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